Chelirubine Chloride

Description

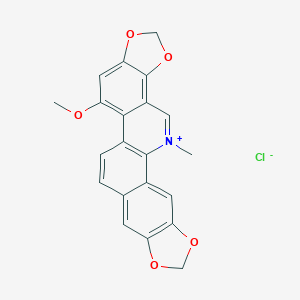

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METXFOLRORBRGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326744 | |

| Record name | Chelirubine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30044-85-0 | |

| Record name | Chelirubine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of Chelirubine Chloride

Botanical Sources and Distribution

The distribution of chelirubine (B96666) is concentrated in a select group of plants, where it exists as part of a complex mixture of alkaloids.

Chelidonium majus (Greater Celandine) as a Primary Source

Chelidonium majus, commonly known as Greater Celandine, is a primary and historically significant source of chelirubine. nih.govnih.gov This perennial herb, a member of the Papaveraceae family, produces a characteristic yellow to orange latex, which is rich in various isoquinoline (B145761) alkaloids. nih.gov Chelirubine was first isolated from this plant, where it is considered one of the minor quaternary benzophenanthridine alkaloids. nih.gov Research indicates that chelirubine, alongside other major alkaloids like chelidonine, sanguinarine (B192314), and chelerythrine (B190780), is a pharmacologically relevant component of the plant. nih.gov The roots of C. majus are particularly noted as a source for the extraction of these alkaloid mixtures. researchgate.net

Macleaya microcarpa and Sanguinaria canadensis as Additional Sources

Chelirubine is also found in other notable species within the Papaveraceae family. Sanguinaria canadensis, or bloodroot, is a significant source, with its rhizomes containing at least eight different isoquinoline alkaloids, including chelirubine. nih.govresearchgate.netthe-hospitalist.org While often classified as a minor alkaloid in this species, the concentration of chelirubine can vary significantly, with some individual plant populations showing yields as high as 18.7 mg/g. nih.gov The rhizome of S. canadensis contains the highest concentration of these active compounds. the-hospitalist.org

Macleaya microcarpa, another member of the poppy family, is also a recognized source of chelirubine. researchgate.netnih.gov The compound is one of several quaternary benzophenanthridine alkaloids found in the plant, particularly concentrated in the underground parts. nih.govebi.ac.uk Studies have shown that the concentration of chelirubine in the roots of M. microcarpa can increase significantly with the age of the plant; the content in 12- and 13-year-old plant roots was found to be approximately three times higher than in 1- or 2-year-old plants. nih.gov

| Plant Species | Common Name | Family | Primary Plant Part |

|---|---|---|---|

| Chelidonium majus | Greater Celandine | Papaveraceae | Roots |

| Sanguinaria canadensis | Bloodroot | Papaveraceae | Rhizome |

| Macleaya microcarpa | Plume Poppy | Papaveraceae | Roots/Underground parts |

Occurrence in Other Papaveraceae and Fumariaceae Species

Chelirubine is a characteristic alkaloid of the Papaveraceae family and has been identified in other species beyond the primary sources. ebi.ac.uk These include Stylophorum lasiocarpum and Glaucium squamigerum. ebi.ac.uknih.gov Quaternary benzo[c]phenanthridine (B1199836) alkaloids, the class to which chelirubine belongs, are known to be isolated from plants in the Papaveraceae, Fumariaceae, Ranunculaceae, and Rutaceae families, indicating a broader potential distribution of this compound in the plant kingdom. ebi.ac.uk

Extraction and Purification Methodologies

The isolation of pure chelirubine chloride from its natural botanical sources involves a multi-step process that leverages the compound's physicochemical properties.

Chromatographic Techniques for Isolation from Plant Extracts

Chromatography is the cornerstone of isolating chelirubine from the complex alkaloid mixtures present in plant extracts. Various chromatographic methods are employed to achieve separation and purification.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude plant extracts. For instance, alkaloids from Chelidonium majus roots can be separated using column chromatography on a silica (B1680970) stationary phase with a mobile phase consisting of aqueous acetate (B1210297) buffer and methanol (B129727). researchgate.net

Thin-Layer Chromatography (TLC): TLC is utilized for both analytical and preparative purposes. Micropreparative zonal TLC can be used to isolate milligram quantities of specific alkaloids from fractions obtained via column chromatography. researchgate.net Different mobile phases, such as chloroform-methanol or methylene (B1212753) chloride-methanol mixtures, can be used to achieve separation on silica gel plates. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for quantifying the alkaloid content in plant extracts. nih.gov It can also be adapted for preparative purposes to isolate highly pure compounds.

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary supports, which can be advantageous for isolating alkaloids that tend to adsorb to silica gel. mdpi.com This method offers the potential for high recovery rates and is effective for separating complex alkaloid mixtures. mdpi.com

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Aqueous acetate buffer–methanol | Initial fractionation of crude extract |

| Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform–methanol–acetic acid | Separation and purification of fractions |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | Acetonitrile/Methanol/Buffer | Quantification and preparative isolation |

| Centrifugal Partition Chromatography (CPC) | Liquid (biphasic solvent system) | Hexane/Butanol/Ethanol/Water | Large-scale purification without solid support |

Verification of Isolated Compound Identity and Purity

Following isolation, it is crucial to verify the identity of the compound as chelirubine and to assess its purity. A combination of chromatographic and spectroscopic methods is employed for this purpose. The purity of the isolated alkaloid can be confirmed by re-chromatography, where the purified sample should appear as a single spot or peak. researchgate.net Spectroscopic techniques are then used for structural elucidation and definitive identification. These methods include Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to establish the precise chemical structure.

Biosynthesis of Chelirubine Chloride

Precursor Pathways in Plant Systems

The biosynthesis of chelirubine (B96666) originates from the central metabolism of plants, specifically from the aromatic amino acid L-tyrosine. The shikimate pathway serves as the primary route for the synthesis of L-tyrosine and other aromatic amino acids, providing the initial building blocks for the BIA pathway. fishersci.caflybase.org The early steps of BIA biosynthesis involve the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction yields (S)-norcoclaurine, the first committed intermediate in the pathway. nih.govnih.govnih.govresearchgate.net Subsequent enzymatic modifications, including a series of methylations and hydroxylations, transform (S)-norcoclaurine into the crucial intermediate (S)-reticuline. nih.govnih.govresearchgate.net

Enzymatic Transformations in Benzylisoquinoline Alkaloid Biosynthesis

The conversion of (S)-reticuline marks a significant branching point in BIA biosynthesis, leading to various classes of alkaloids, including the protoberberines and benzophenanthridines. A key enzymatic step in the pathway leading to benzophenanthridine alkaloids like chelirubine is the conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine (B55584) bridge enzyme (BBE). nih.govnih.govresearchgate.netwikipedia.orgwikipedia.org

Further downstream, the pathway progresses through intermediates such as sanguinarine (B192314) and dihydrochelirubine (B1216106). The conversion of dihydrochelirubine to chelirubine involves specific enzymatic activities. Dihydrochelirubine 12-monooxygenase is an enzyme that hydroxylates dihydrochelirubine at the 12th position, a crucial step in producing chelirubine. tmrjournals.com Additionally, dihydrobenzophenanthridine oxidase (DBOX) catalyzes the oxidation of dihydrobenzophenanthridine alkaloids, including dihydrochelirubine, to their corresponding oxidized forms, such as chelirubine. nih.govnih.gov Sanguinarine reductase (EC 1.3.1.107) has also been shown to catalyze the conversion of dihydrochelirubine to chelirubine, utilizing NAD(P)+ as a cofactor. ereztech.com

The biosynthesis of chelirubine from sanguinarine is reported to involve a series of three enzymatic steps: a P450 hydroxylase, an O-methyltransferase, and a flavoprotein oxidase. wikipedia.org

Chelirubine as a Branch-Point Intermediate in Alkaloid Pathways

While (S)-reticuline is a major branch-point intermediate leading to various BIA subclasses nih.govnih.govnih.govresearchgate.netwikipedia.orgamericanelements.com, (S)-scoulerine, formed by BBE, is also considered a significant intermediate in the biosynthesis of protoberberines and benzophenanthridine alkaloids nih.govnih.govwikipedia.org. Chelirubine itself is positioned further down the pathway, specifically as a derivative formed from sanguinarine. The pathway leading to chelirubine is described as an extension or module branching off from sanguinarine biosynthesis. nih.govwikipedia.org This indicates that while not an initial branch point like (S)-reticuline, sanguinarine serves as a precursor from which the pathway diverges to produce chelirubine and other related alkaloids like macarpine (B1218228). nih.gov

Elicitation Strategies for Enhanced Biosynthesis in Plant Cell Cultures

Elicitation is a widely employed biotechnological strategy to enhance the production of secondary metabolites, including alkaloids, in plant cell cultures. nih.govnih.govepa.govwikipedia.orgthegoodscentscompany.com Elicitors are compounds, either biotic (derived from biological sources like pathogens) or abiotic (non-biological, such as chemicals or physical factors), that stimulate plant defense responses, consequently activating or upregulating secondary metabolic pathways. fishersci.canih.govnih.govepa.govthegoodscentscompany.com

Studies on Eschscholzia californica (California poppy) cell cultures, known producers of benzophenanthridine alkaloids including chelirubine, have demonstrated the effectiveness of various elicitors. wikipedia.orgereztech.com Common elicitors used in this context include yeast extract, methyl jasmonate, and salicylic (B10762653) acid. nih.govnih.govnih.gov Research has shown that elicitation with manganese chloride can induce the expression of genes encoding key enzymes involved in BIA biosynthesis, such as CYP80B1, 4′-OMT, and BBE, leading to increased accumulation of benzophenanthridine alkaloids. researchgate.net

The application of elicitation strategies in plant cell cultures provides a promising approach for improving the yield of chelirubine and other valuable alkaloids for potential applications. nih.govepa.govwikipedia.org

Effect of Manganese Chloride Elicitation on Gene Expression in Eschscholzia californica Cell Cultures

| Enzyme Gene | Effect of MnCl₂ Elicitation on Gene Expression | Reference |

| CYP80B1 | Increased expression | researchgate.net |

| 4′-OMT | Increased expression | researchgate.net |

| BBE | Increased expression | researchgate.net |

| LOX | Increased expression (defense-related) | researchgate.net |

Note: Data is based on reported findings and indicates a general trend of increased gene expression upon elicitation with manganese chloride.

Alkaloid Accumulation in Eschscholzia californica Cell Cultures

Studies have observed the accumulation of dihydrochelirubine in Eschscholzia californica cell cultures, with subsequent conversion to chelirubine and macarpine during the stationary phase. nih.gov For instance, dihydrochelirubine levels were reported to increase and be maintained at over 4 mg/g dry cell weight (DCW) before conversion. nih.gov

Structural Elucidation and Chemical Transformations of Chelirubine Chloride

Advanced Spectroscopic Techniques for Structural Analysis (e.g., 2D NMR, Mass Spectrometry)

The determination of the complex structure of Chelirubine (B96666) chloride and its derivatives has been heavily reliant on modern spectroscopic methods. researchgate.netcas.cz Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and mass spectrometry have been particularly instrumental in these studies. researchgate.netcas.czscispace.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have enabled the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of these compounds. researchgate.netcore.ac.uk This has been crucial for establishing the connectivity of atoms within the molecule. core.ac.uk For instance, in the ¹H NMR spectrum of the dimeric aminoacetal derivative of Chelirubine, the singlet of the H-6 proton and the shielded signals of the 7,8-OCH2O group are characteristic markers of its structure. cas.cz

Mass spectrometry, particularly using "soft" ionization techniques like Desorption Chemical Ionization (DCI), has been vital for determining the molecular weights of these compounds and their fragments. cas.cz In the analysis of the free base of Chelirubine, DCI mass spectrometry reliably detected a pseudomolecular MH+ ion at m/z 741 and a molecular ion at m/z 740, corresponding to bis(5,6-dihydrochelirubin-6-yl) ether. cas.cz Tandem mass spectrometry (MS/MS) experiments on the molecular ion revealed a prominent peak at m/z 362, which corresponds to the quaternary cation of Chelirubine chloride. cas.cz

Formation of Free Bases and Pseudobases

Quaternary benzo[c]phenanthridine (B1199836) alkaloids like this compound can undergo transformations to form free bases and pseudobases upon changes in pH. googleapis.comgoogle.com

Treatment of this compound with a saturated solution of sodium carbonate (Na₂CO₃) results in the formation of its free base. researchgate.netcas.cz This reaction involves the alkalization of the alkaloid salt, leading to a product that can be extracted with organic solvents like ether. cas.cz

Similarly, reactions with aqueous ammonia (B1221849) can also lead to the formation of related derivatives. For instance, the treatment of the related alkaloid chelilutine (B1205590) chloride with aqueous ammonia yields bis(5,6-dihydrochelilutin-6-yl)amine. researchgate.netcas.cz

Studies have shown that the free base of Chelirubine is a dimeric compound, specifically bis(5,6-dihydrochelirubin-6-yl) ether. researchgate.netcas.czscispace.com This structure was elucidated through detailed analysis of 2D NMR and mass spectrometry data. researchgate.netcas.cz The absence of an O-H valence vibration band in the IR spectrum further supports the ether linkage. cas.cz In certain conditions, such as in a chloroform-d (B32938) (CDCl₃) solution, the formation of the pseudobase, 6-hydroxy-5,6-dihydrochelirubine, has been detected by NMR spectroscopy. researchgate.netcas.czsciprofiles.com This pseudobase can then undergo condensation to form the dimeric ether. researchgate.net

Quantum Chemical Calculations in Support of Structural Investigations

To further support the experimental findings from spectroscopic analysis, quantum chemical calculations have been employed. researchgate.netcas.czsciprofiles.com These computational methods have been used to investigate the relative stabilities of different isomers and to support suggested reaction mechanisms. researchgate.netcas.cz For example, in the study of a related compound, quantum chemical calculations were used to support the hypothesis that the racemate form of a dimeric ether was more stable than the meso form. researchgate.net

Redox Chemistry and Formation of Dihydro Derivatives

The redox chemistry of quaternary benzo[c]phenanthridine alkaloids is an important aspect of their chemical behavior. researchgate.net These alkaloids can be reduced to their dihydro derivatives. researchgate.net For instance, the known alkaloid dihydrochelirubine (B1216106) has been isolated from natural sources. researchgate.netcas.cz The formation of these dihydro derivatives can be a significant transformation pathway for this class of compounds. researchgate.net Redox reactions, by definition, involve a change in the oxidation number of one or more elements. libretexts.org The reduction of the quaternary iminium system in this compound leads to the formation of the corresponding dihydrochelirubine.

Biological Activities and Pharmacological Profiles of Chelirubine Chloride

Anticancer and Antitumor Activity

Chelirubine (B96666) chloride has demonstrated significant anticancer and antitumor activities across various studies. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and modulation of key cellular processes involved in cancer progression.

Inhibition of Cell Proliferation in Various Cancer Cell Lines

Chelirubine chloride exhibits a dose-dependent inhibitory effect on the proliferation of a wide range of cancer cell lines. tandfonline.combiosynth.com Studies have documented its cytotoxic effects against human promyelocytic leukemia (HL-60), human cervix adenocarcinoma (HeLa), and epidermal carcinoma (A431) cells. tandfonline.comcapes.gov.br The HL-60 cell line has been shown to be particularly sensitive to the compound. tandfonline.comcapes.gov.br Research has also highlighted its antiproliferative activity against breast cancer cells (MCF-7), and liver cancer cells (HepG2). nih.govresearchgate.net Furthermore, its efficacy has been noted in non-small cell lung cancer (NSCLC) and melanoma cancer stem-like cells. nih.govmdpi.com

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, underscore the potent antiproliferative nature of this compound. For instance, the IC50 values for chelirubine were found to be between 0.1 µg/mL in HL-60 leukemia cells and 0.4–0.7 µg/mL in carcinoma cell lines. tandfonline.com In another study, the IC50 values for all tested alkaloids, including chelirubine, ranged from 0.012 to 1.4 µg/mL. tandfonline.com

Table 1: Inhibitory Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | IC50 Value |

|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Growth Inhibition | 0.1 µg/mL tandfonline.com |

| HeLa | Human Cervix Adenocarcinoma | Growth Inhibition | 0.4-0.7 µg/mL tandfonline.com |

| A431 | Epidermal Carcinoma | Growth Inhibition | 0.4-0.7 µg/mL tandfonline.com |

| A375 CSCs | Melanoma Cancer Stem-like Cells | Inhibition of Cell Viability | ~30-40 µmol/L nih.gov |

| A2058 CSCs | Melanoma Cancer Stem-like Cells | Inhibition of Cell Viability | ~30-40 µmol/L nih.gov |

| NCI-H1703 | Non-Small Cell Lung Carcinoma | Growth Inhibition | 3-6 µg/mL mdpi.com |

| SK-LU-1 | Non-Small Cell Lung Carcinoma | Growth Inhibition | Not specified |

| HLCSC | Human Lung Cancer Stem Cells | Growth Inhibition | Not specified |

Induction of Apoptosis and Programmed Cell Death

A key mechanism behind the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. tandfonline.comcapes.gov.br This process is crucial for eliminating malignant cells and is often dysregulated in cancer. iiserpune.ac.in this compound triggers apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL-60) and melanoma cancer stem-like cells (A375 and A2058 CSCs). tandfonline.comcapes.gov.brnih.govnih.gov

The induction of apoptosis by this compound involves several molecular pathways:

Caspase Activation: The compound has been shown to activate caspases, a family of proteases that are central to the execution of apoptosis. researchgate.netmdpi.comiiserpune.ac.in Specifically, it can induce the activity of caspase-3, caspase-7, and caspase-9. researchgate.netmdpi.com

Mitochondrial Pathway: this compound can trigger the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netbosterbio.com This involves the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. researchgate.netiiserpune.ac.in

Bcl-2 Family Proteins: The compound modulates the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. researchgate.netmdpi.com It has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-XL. researchgate.netmdpi.com

PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. bosterbio.commdpi.com this compound treatment leads to the upregulation of cleaved-PARP1. researchgate.netmdpi.com

Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) has been identified as a critical factor in this compound-induced apoptosis in some cancer cells. nih.govresearchgate.net

Studies have shown that at a concentration of 1 µg/mL, chelirubine induces apoptosis in HL-60 cells. tandfonline.comcapes.gov.br In melanoma CSCs, concentrations of 30-40 µmol/L were found to induce apoptosis. nih.govnih.gov Interestingly, lower, sub-to-non-toxic concentrations can also have significant biological effects without inducing widespread cell death. mdpi.com

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. researchgate.netmdpi.com Dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled proliferation. researchgate.net this compound has been shown to modulate cell cycle progression in cancer cells, contributing to its antiproliferative effects.

Research indicates that some alkaloids can cause cell cycle arrest, a mechanism that halts cell division at specific checkpoints. uonbi.ac.ke For instance, Ukrain, a derivative of Chelidonium majus alkaloids, induces metaphase arrest by inhibiting tubulin polymerization. tandfonline.com While the specific effects of this compound on cell cycle phases are still being elucidated, the disruption of chloride ion homeostasis, which can be influenced by compounds like this compound, has been shown to cause G0/G1 phase arrest in gastric cancer cells. nih.gov This arrest is associated with decreased expression of cyclin-dependent kinase 2 (CDK2) and an increase in the expression of the cell cycle inhibitor p21. nih.gov The proper progression of the cell cycle is dependent on the coordinated action of cyclins and cyclin-dependent kinases (CDKs). researchgate.netmdpi.com

Effects on Cancer Stem Cell Properties

Cancer stem cells (CSCs) are a small subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, and are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. mdpi.commdpi.commdpi.com this compound has demonstrated the ability to target and inhibit the properties of CSCs.

Studies have shown that this compound can inhibit the "stemness" of melanoma and non-small cell lung cancer (NSCLC) CSCs. nih.govmdpi.comnih.gov This includes:

Inhibition of Sphere Formation: It inhibits the ability of CSCs to form tumorspheres, a key characteristic of their self-renewal capacity. nih.govnih.gov

Downregulation of Stemness Markers: The compound downregulates the expression of critical stemness transcription factors such as Nanog, Oct4, Sox2, and MYC. nih.govmdpi.comnih.gov These markers are essential for maintaining the undifferentiated state of CSCs. mdpi.comresearchgate.netnih.gov

Inhibition of Migration and Invasion: In functional assays, this compound has been observed to inhibit the migratory and invasive abilities of CSCs. researchgate.netmdpi.com

Notably, relatively low concentrations of this compound, which may not be directly cytotoxic to the bulk of cancer cells, can significantly reduce the stemness of CSCs. nih.govnih.gov

Table 2: Effects of this compound on Cancer Stem Cell Properties

| CSC Type | Effect | Key Findings |

|---|---|---|

| Melanoma CSCs | Inhibition of Stemness | Decreased sphere formation and expression of Nanog, Oct4, and Sox2. nih.govnih.gov |

| NSCLC CSCs | Inhibition of Stemness | Downregulation of β-catenin, SOX2, and MYC; inhibition of colony-forming, migration, and invasion abilities. mdpi.com |

Synergistic Effects with Conventional Chemotherapeutic Agents

The combination of natural compounds with conventional chemotherapeutic drugs is a promising strategy to enhance anticancer efficacy and overcome drug resistance. While specific studies on the synergistic effects of this compound are limited, research on the closely related alkaloid chelerythrine (B190780) suggests potential for combination therapies.

Studies have shown that chelerythrine can have synergistic or additive effects when combined with chemotherapy agents like taxol in treating triple-negative breast cancer cell lines. researchgate.net The principle of synergy involves using compounds that can overcome resistance mechanisms in cancer cells. For example, some natural products can overcome resistance to apoptosis, a common issue with conventional therapies. mdpi.com The ability of quaternary benzophenanthridine alkaloids to induce cell death in apoptosis-resistant cancer cell lines highlights their potential as adjuncts to standard treatments. mdpi.comsemanticscholar.org

Antimicrobial Activities

In addition to its anticancer properties, this compound is among the benzophenanthridine alkaloids that have been recognized for their antimicrobial activities. researchgate.netcoompo.comnih.govepo.org These alkaloids have been reported to exhibit antibacterial and antifungal properties. researchgate.netcoompo.comresearchgate.netnih.govresearchgate.net

The antimicrobial action of related compounds often involves the disruption of the microbial cell membrane, leading to cell lysis. mdpi.comnih.gov For instance, chlorhexidine, a well-known antimicrobial agent, damages the outer cell layers of bacteria. nih.gov While detailed studies on the specific spectrum and mechanism of this compound's antimicrobial activity are not as extensive as its anticancer research, the general classification of benzophenanthridine alkaloids as antimicrobial agents is well-established. researchgate.netcoompo.comnih.gov The introduction of a chlorine atom into the structure of some compounds has been shown to positively affect their activity against microorganisms like E. coli, S. aureus, and C. albicans. mdpi.comnih.gov

Antibacterial Effects

The benzophenanthridine alkaloids as a group are recognized for their antimicrobial properties. nih.govvfu.cz Chelirubine has been noted for its potential antibacterial activity, a characteristic attributed to this class of compounds which are often used in traditional medicine. tandfonline.comresearchgate.net The planar structure of these alkaloids allows them to interact with cellular components, which is a proposed basis for their biological effects. researchgate.net However, specific quantitative data detailing the minimum inhibitory concentration (MIC) of this compound against various bacterial strains is not extensively detailed in the available research literature.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Reported Activity / MIC | Source |

|---|---|---|

| Various | General antibacterial activity reported for the benzophenanthridine alkaloid class. | nih.govtandfonline.comvfu.cz |

Antifungal Effects

Similar to its antibacterial properties, this compound is considered to possess antifungal activity. nih.gov This is a shared characteristic among quaternary benzophenanthridine alkaloids, which have been explored as antifungal agents. vfu.czfrontiersin.org The activity of this compound class is a cornerstone of their use in certain traditional medicinal preparations. vfu.cz Despite the general attribution of antifungal effects, specific data on the minimum inhibitory concentration (MIC) of pure this compound against specific fungal species such as Candida albicans or Aspergillus species are not specified in the surveyed scientific reports.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Reported Activity / MIC | Source |

|---|---|---|

| Various | General antifungal activity reported for the benzophenanthridine alkaloid class. | nih.govvfu.czfrontiersin.org |

Antiviral Effects (e.g., potential against SARS-CoV-2)

The benzophenanthridine alkaloid family, which includes chelirubine, has been reported to have a range of pharmacological effects, including antiviral activity. nih.gov While research has explored the antiviral potential of related compounds against various viruses, direct studies detailing the efficacy of this compound, particularly against SARS-CoV-2, are limited. The potential antiviral mechanisms for this class of compounds are thought to involve interactions with viral nucleic acids or inhibition of key viral or host enzymes. For instance, the related compound chelerythrine is noted to have antiviral properties. nih.gov However, specific half-maximal effective concentration (EC50) values for this compound against SARS-CoV-2 have not been reported in the examined literature.

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory potential. vfu.cz Its activity has been evaluated by its ability to modulate key inflammatory pathways. A study investigating several quaternary benzophenanthridine alkaloids found that chelirubine could reduce the secretion of tumour necrosis factor-alpha (TNF-α) in a macrophage-like cell line. vfu.cz This effect was observed to not follow a simple dose-dependent relationship. vfu.cz

The anti-inflammatory mechanism of this class of alkaloids often involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating the expression of pro-inflammatory genes and cytokines like TNF-α and interleukins. nih.govresearchgate.netcellmolbiol.orgmdpi.com The structure of chelirubine, specifically the presence of a methylenedioxy ring at the C7-C8 position, is suggested to be important for its ability to reduce TNF-α secretion. vfu.cz The compound showed little to no inhibitory activity against cyclooxygenase (COX)-1 and COX-2 enzymes. vfu.cz

Table 3: Anti-inflammatory Profile of this compound

| Target/Assay | Finding | Source |

|---|---|---|

| TNF-α Secretion | Reduced secretion in lipopolysaccharide-induced macrophage-like cells. | vfu.cz |

| Cyclooxygenase (COX)-1 Activity | Little to no inhibitory activity observed. | vfu.cz |

Antiparasitic Properties

Chelirubine has been identified as having antiparasitic activity. tandfonline.comresearchgate.net This biological property is among the various pharmacological effects reviewed for benzophenanthridine alkaloids. tandfonline.com While the activity has been noted, detailed studies specifying the types of parasites it is effective against or quantitative measures of its potency, such as the half-maximal lethal concentration (LC50) or effective concentration (EC50), are not extensively documented in the reviewed literature.

Enzyme Inhibition Profiles

Alkaloids isolated from plants like Macleaya cordata have been shown to possess cholinesterase inhibition activity. mdpi.comresearchgate.netnih.gov Studies on extracts containing a mixture of alkaloids, including sanguinarine (B192314), chelerythrine, and protopine, demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The primary alkaloids from these sources are generally characterized as reversible inhibitors of AChE. nih.gov While the broader family of alkaloids shows this inhibitory potential, specific IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are not specifically reported for this compound in the surveyed literature. The highest activity in these studies was attributed to the more abundant alkaloids, chelerythrine and sanguinarine. mdpi.comnih.gov

Table 4: Cholinesterase Inhibition Profile of this compound

| Enzyme | Reported Activity / IC50 | Source |

|---|---|---|

| Acetylcholinesterase (AChE) | Belongs to a class of alkaloids with reported AChE inhibitory activity. | mdpi.comnih.gov |

| Specific IC50 value not available in searched literature. | ||

| Butyrylcholinesterase (BChE) | Belongs to a class of alkaloids with reported BChE inhibitory activity. | mdpi.com |

DNA Polymerase and Reverse Transcriptase Inhibition

The pharmacological activity of benzophenanthridine alkaloids like Chelirubine is linked to their molecular structure, which allows them to bind with nucleic acids. nih.gov Research into the broader family of these compounds, particularly the closely related alkaloid Chelerythrine, indicates inhibitory effects against enzymes crucial for DNA replication and viral transcription. nih.govnih.gov

As DNA intercalating agents, these compounds are capable of inserting themselves into the DNA structure, which can halt DNA replication. nih.govnih.gov This mechanism is proposed to be the basis for their inhibitory action against DNA polymerase and reverse transcriptase. nih.gov Studies on Chelerythrine have shown that it can inhibit Taq polymerase activity, not by direct enzymatic interaction, but by stabilizing G-quadruplex DNA structures. researchgate.net The formation of these stable, four-stranded structures effectively blocks the polymerase from proceeding along the DNA template. researchgate.net

This capacity for G-quadruplex stabilization also underlies the ability of Chelerythrine to function as a telomerase inhibitor. nih.gov Telomerase, an enzyme with reverse transcriptase activity, is essential for maintaining telomere length in rapidly dividing cells, and its inhibition is a key target in anti-cancer research. nih.gov The inhibitory action of Chelerythrine is selective for certain G-quadruplex conformations, further highlighting the specific nature of this interaction. researchgate.net While direct studies on this compound are less common, its structural similarity to Chelerythrine suggests a comparable mechanism of action. researchgate.netnih.gov Limited database entries do associate Chelirubine with Telomerase reverse transcriptase and DNA polymerase iota, though the specific nature of these interactions requires further investigation. genome.jp

Protein Kinase C (PKC) Inhibition and its Broader Implications

One of the most extensively documented activities of the Chelirubine family of alkaloids is the potent and selective inhibition of Protein Kinase C (PKC). selleckchem.comwikipedia.org Research focused on Chelerythrine chloride, a closely related compound, has established it as a benchmark inhibitor of this enzyme family. nih.govselleckchem.com

Chelerythrine is a cell-permeable and potent antagonist of PKC, demonstrating an IC₅₀ (half-maximal inhibitory concentration) of approximately 660 nM and a Kᵢ (inhibition constant) of 0.7 µM. selleckchem.commedchemexpress.commedchemexpress.com Its mechanism of action involves direct interaction with the catalytic domain of PKC. selleckchem.com It acts as a competitive inhibitor with respect to the phosphate-accepting substrate and as a non-competitive inhibitor concerning ATP. selleckchem.com This inhibition is highly selective for PKC; studies show that Chelerythrine is at least 100-fold more selective for PKC compared to other protein kinases such as PKA (cAMP-dependent protein kinase) and TPK (tyrosine protein kinase). selleckchem.com

The inhibition of PKC has significant downstream consequences, or broader implications, for cellular function. A primary outcome is the induction of apoptosis, or programmed cell death. wikipedia.orgmedchemexpress.com By disrupting PKC-mediated signaling pathways, which are often overactive in cancer cells, Chelerythrine can arrest the cell cycle and trigger apoptosis. nih.govwikipedia.org This effect is also linked to its ability to inhibit the function of anti-apoptotic proteins like Bcl-xL, with an IC₅₀ of 1.5 µM. selleckchem.commedchemexpress.com By interfering with the binding of Bcl-xL to pro-apoptotic proteins like Bak and Bax, Chelerythrine promotes mitochondrial-led cell death. nih.govmedchemexpress.com These findings underscore the potential of PKC inhibition as a therapeutic strategy in oncology. google.com

Table 1: Inhibition Data for Chelerythrine, a Related Alkaloid

| Target | Type of Inhibition | Reported Value | Source(s) |

|---|---|---|---|

| Protein Kinase C (PKC) | IC₅₀ | 660 nM (0.66 µM) | selleckchem.commedchemexpress.com |

| Protein Kinase C (PKC) | Kᵢ | 0.7 µM | selleckchem.commedchemexpress.com |

Immunomodulatory Effects

This compound and its related alkaloids exhibit significant immunomodulatory activities, primarily characterized by anti-inflammatory effects. nih.govmdpi.com Direct research has identified Chelirubine as having immunomodulatory properties. asm.orgasm.org More extensive studies on Chelerythrine provide detailed insights into the mechanisms behind these effects.

The anti-inflammatory action of Chelerythrine is mediated through its influence on key signaling pathways and inflammatory mediators. nih.govmedchemexpress.com It has been shown to inhibit the production of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharide (LPS). medchemexpress.commedchemexpress.com This is significant as both NO and TNF-α are crucial mediators of inflammatory responses. medchemexpress.com

The underlying mechanism for these effects involves the regulation of critical signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (mitogen-activated protein kinase). nih.govmedchemexpress.com Chelerythrine can prevent the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. nih.gov Furthermore, it modulates the phosphorylation of p38 and ERK1/2, which in turn affects the expression of inflammatory mediators. medchemexpress.com For instance, Chelerythrine has been observed to significantly decrease the expression of the chemokine CCL-2. medchemexpress.com Some research also indicates that extracts from the plant source of these alkaloids, Chelidonium majus, can have a mitogenic effect on spleen and bone marrow cells, suggesting a broader impact on immune cell proliferation. koreascience.kr

Table 2: Summary of Immunomodulatory/Anti-Inflammatory Activities

| Activity | Effect | Target/Mediator | Source(s) |

|---|---|---|---|

| Anti-inflammatory | Inhibition of production | Nitric Oxide (NO) | medchemexpress.commedchemexpress.com |

| Anti-inflammatory | Inhibition of production | Tumor Necrosis Factor-alpha (TNF-α) | medchemexpress.commedchemexpress.com |

| Pathway Regulation | Inhibition/Modulation | NF-κB, p38 MAPK, ERK1/2 | nih.govmedchemexpress.com |

| Chemokine Regulation | Decreased expression | CCL-2 | medchemexpress.com |

Molecular Mechanisms of Action of Chelirubine Chloride

Cellular Target Identification and Validation

Chelirubine (B96666) chloride, as a member of the quaternary benzophenanthridine alkaloid family, is understood to have multitargeted effects due to its chemical structure, which includes a planar molecule and an iminium bond. mdpi.com While specific comprehensive studies solely focused on the global cellular target identification and validation for chelirubine chloride are limited in the provided search results, related alkaloids like chelerythrine (B190780) have been shown to interact with various cellular structures, including DNA and protein kinase C (PKC). mdpi.comnih.gov The multitargeted nature suggests that this compound likely interacts with a range of cellular components.

Interactions with Nucleic Acids (e.g., DNA binding, intercalation, G-quadruplex recognition)

Chelirubine, a downstream derivative of sanguinarine (B192314), has been noted for its anti-proliferative effects and its potential use as a DNA fluorescent probe, indicating its interaction with DNA. nih.gov Quaternary benzophenanthridine alkaloids (QBAs), including this compound, are known to interact with various cellular structures, including DNA. mdpi.com Studies have investigated the interaction of several QBAs, such as sanguinarine, chelerythrine, and chelirubine, with double-stranded DNA (dsDNA). nih.gov These studies have revealed differences in the fluorescence behavior of these alkaloids in the presence of calf thymus (CT) DNA compared to the free alkaloids, and association constants for their binding with CT DNA have been determined. nih.gov

Furthermore, both sanguinarine and chelerythrine, closely related QBAs, have been shown to interact with DNA G-quadruplex structures. mdpi.comnih.govsemanticscholar.org This interaction is suggested as an explanation for their effects on gene expression and anti-telomerase activity. mdpi.comsemanticscholar.org G-quadruplexes are secondary DNA structures formed from guanine-rich sequences, and targeting these structures with small molecules is an area of research for developing anti-cancer agents. researchgate.net Planar heteroaromatic groups, common in G-quadruplex-targeting ligands, can also intercalate into adjacent base pairs of dsDNA. nih.gov While direct detailed studies on this compound's specific binding modes (intercalation, groove binding, G-quadruplex recognition) are not extensively detailed in the provided results, its classification within the QBA family and the known interactions of its congeners strongly suggest similar nucleic acid binding properties, particularly with dsDNA and G-quadruplexes.

Modulation of Signal Transduction Pathways (e.g., Akt/mTOR, MAPK, NF-κB, Nrf2)

Quaternary benzophenanthridine alkaloids are known to influence important signaling pathways. Chelerythrine, a related QBA, has been identified as a PKC inhibitor, a molecule involved in regulating pathways like apoptosis and multidrug resistance. mdpi.com Sanguinarine, another congener, induces apoptosis through various pathways, including the activation of NF-κB and mitochondrial damage. mdpi.com

Research on other compounds provides context for how pathways like Akt/mTOR, MAPK, NF-κB, and Nrf2 are modulated and their roles in cellular processes relevant to the mechanisms of action of compounds like this compound. The PI3K/Akt/mTOR pathway is frequently activated in cancers and is linked to tumor progression and drug resistance. nih.gov Targeting the MAPK/ERK and PI3K/Akt pathways has been shown to affect NF-κB and Nrf2 antioxidant systems in leukemia cells. nih.govmdpi.com Activation of the TLR4 signaling pathway can lead to NF-κB translocation and MAPK activation, playing a role in inflammation. mdpi.com The PI3K/Akt/mTOR pathway has also been proposed as a regulator of TLR4/NF-κB activity. mdpi.com Nrf2 is a key transcription factor controlling antioxidant protein expression, and its activity is associated with the phosphorylation of MAPK and PI3K signaling molecules. mdpi.com While the provided results don't offer specific data tables on this compound's direct impact on these pathways, the documented effects of related QBAs and the known roles of these pathways in apoptosis, oxidative stress, and inflammation suggest that this compound is likely involved in their modulation.

Induction of Oxidative Stress and Activation of Mitochondrial Apoptosis Pathway

The induction of programmed cell death (apoptosis) is considered an important antiproliferative mechanism of quaternary benzophenanthridine alkaloids. tandfonline.com this compound has demonstrated a strong proapoptotic effect. tandfonline.com For instance, at a concentration of 1 μg/mL, this compound treatment for 10 and 24 hours resulted in 42% and 90% late apoptosis, respectively, in human promyelocytic leukemia line HL60 cells. tandfonline.com

While the exact mechanism of apoptosis induction by some QBAs, including chelerythrine, was initially unclear, it has been suggested that oxidative stress may play a role. tandfonline.com Mitochondrial damage can result in the activation of the caspase machinery, a key component of the mitochondrial apoptosis pathway. mdpi.com Oxidative stress is generally involved in mitochondrial abnormalities and can lead to apoptosis. mdpi.commdpi.com Mitochondrial Ca²⁺ overload contributes to oxidative stress, which exacerbates mitochondrial dysfunction and can lead to apoptosis or necrosis. mdpi.com Mitochondrial oxidative stress is considered a general reason for apoptosis induced by various agents in cells and mitochondria. mdpi.com This stress can manifest as decreased mitochondrial complex activities, a decline in mitochondrial membrane potential, induction of mitochondrial permeability transition pore opening, increased ROS production, and cytochrome c release from mitochondria. mdpi.com

Although sanguilutine (B1208826) and chelilutine (B1205590) showed antiproliferative and pro-apoptotic effects not accompanied by oxidative stress induction in one study, other QBAs like sanguinarine induce apoptosis through pathways including mitochondrial damage. mdpi.comresearchgate.net Given the strong proapoptotic effect observed for this compound, it is plausible that it engages the mitochondrial apoptosis pathway, potentially linked to the induction of oxidative stress. tandfonline.com

Here is a table summarizing the proapoptotic effect of this compound on HL60 cells:

| Compound | Concentration (μg/mL) | Treatment Duration (h) | Late Apoptosis (%) |

| This compound | 1 | 10 | 42 |

| This compound | 1 | 24 | 90 |

Data derived from search result tandfonline.com.

Structure Activity Relationship Sar Studies of Chelirubine Chloride and Analogues

Correlations between Specific Structural Features and Observed Biological Potency

The biological activity of Chelirubine (B96666) is intrinsically linked to its distinct chemical architecture. Several structural motifs are consistently correlated with its observed potency.

A foundational element for the biological activity of Chelirubine and related benzophenanthridine alkaloids is the positively charged quaternary iminium (C=N+) bond within the heterocyclic ring system. nih.govmdpi.comsemanticscholar.orgnih.gov This feature is crucial for the molecule's ability to intercalate into DNA and interact with various protein targets. nih.govmuni.cz Studies on related compounds have demonstrated that the C=N+ moiety is a primary determinant for antifungal and antibacterial activities. nih.govnih.gov The planarity of the tetracyclic system allows it to insert between the base pairs of DNA, a mechanism central to its cytotoxic effects. acs.orgmdpi.com Only the iminium form of these alkaloids is capable of binding to double-stranded DNA; in physiological conditions, any present alkanolamine form is converted to the active iminium form in the presence of DNA. muni.cz

The substitution pattern on the aromatic rings significantly modulates biological activity. For Chelirubine, the specific arrangement of its substituents—a methylenedioxy group at the C2-C3 position and methoxy (B1213986) groups at C7, C8, and C10—is critical. Research comparing various benzophenanthridine alkaloids has shown that the presence of methylenedioxy rings is a key factor in their biological effects. For instance, a methylenedioxy group at the C7-C8 position, as seen in sanguinarine (B192314), is important for anti-inflammatory activity, specifically the reduction of tumour necrosis factor-alpha (TNF-α) secretion. vfu.cz Conversely, the arrangement in Chelirubine contributes to other activities. The presence of methylenedioxy groups at both the C2-C3 and C7-C8 positions is thought to correlate with greater cytotoxicity. vfu.cz

Furthermore, in the context of stabilizing G-quadruplex (GQ) DNA structures, a potential anticancer target, specific features of the benzophenanthridine skeleton are influential. Studies have found that alkaloids with a hydrogen atom at the R5 position and a methylenedioxy group between the R1 and R2 positions (C2-C3) are effective stabilizers. ub.edu Chelirubine, which fits this structural profile, has been identified as an excellent stabilizer of the parallel GQ structure known as c-kit21T21. ub.edu

Influence of Substituent Modifications on Pharmacological Activity

Modifications to the substituents on the Chelirubine scaffold have a profound impact on its pharmacological activity, altering both potency and selectivity. While direct modification studies on Chelirubine are less common than for its more prevalent relatives, sanguinarine and chelerythrine (B190780), the findings from these analogues provide a strong basis for understanding its SAR.

Structural modifications often target the C6 position, which is adjacent to the quaternary nitrogen. Nucleophilic addition at this site can convert the active iminium ion into less active or inactive dihydro-derivatives. For example, the synthesis of 6-alkoxy and 6-cyano derivatives of sanguinarine and chelerythrine results in compounds that can be considered prodrugs. nih.govmdpi.comsemanticscholar.org These derivatives may show reduced activity in vitro but can convert back to the active parent alkaloid under certain conditions. nih.govsemanticscholar.org Similarly, the formation of ether or amine adducts at the C6 position of Chelirubine in basic solutions represents a reversible inactivation, highlighting the sensitivity of this position to chemical modification. researchgate.netcas.cz

Alterations to the oxygen-containing substituents on the A and D rings also significantly influence bioactivity. In a study on synthetic analogues of the related alkaloid chelerythrine, a 7-O-demethylated version (NK109) demonstrated substantially more potent growth-inhibitory activity against cancer cell lines, indicating that modifying the methoxy groups can enhance cytotoxic effects. mdpi.com The type and position of these substituents affect cytotoxicity and anti-inflammatory potential across the benzophenanthridine class. vfu.cz The specific pattern of methoxy and methylenedioxy groups on Chelirubine is a key contributor to its unique biological profile compared to other alkaloids in its class. vfu.cznih.gov

The introduction of different atoms, such as chlorine, into pharmacologically active molecules is a known strategy to modulate bioactivity, often by altering lipophilicity and electronic properties. eurochlor.orgresearchgate.netnih.gov However, in the case of "Chelirubine Chloride," the chloride is a counter-ion to the cationic benzophenanthridine structure and is not a substituent on the aromatic core. The SAR, therefore, focuses on the covalent structure of the Chelirubine cation itself.

Comparative Analysis with Related Benzophenanthridine Alkaloids (e.g., Chelerythrine, Sanguinarine)

Comparing Chelirubine with its close structural relatives, Chelerythrine and Sanguinarine, highlights the subtle yet critical role of their different substitution patterns in determining their biological activities. All three share the same core benzophenanthridine skeleton and a positive charge, but differ in their substituents on the A and D rings.

| Feature | Chelirubine | Chelerythrine | Sanguinarine |

| Substituents at C2-C3 | Methylenedioxy | Methoxy | Methylenedioxy |

| Substituents at C7-C8 | Methoxy | Methoxy | Methylenedioxy |

| Substituent at C10 | Methoxy | Hydrogen | Hydrogen |

These structural variations lead to distinct biological profiles. In terms of anti-inflammatory potential, alkaloids with a C7-C8 methylenedioxy ring, like Sanguinarine, are particularly effective at reducing TNF-α secretion. vfu.cz Chelerythrine and Chelirubine, which have two methoxy groups at these positions, show different activity profiles. vfu.cz

The interaction with nucleic acids also differs significantly among these alkaloids. While all are DNA intercalators, they exhibit different affinities and sequence specificities. nih.gov A comparative study on the binding to various DNA sequences showed that Sanguinarine preferentially binds to alternating GC base pairs, whereas Chelerythrine favours contiguous GC base pairs. nih.gov Studies on the stabilization of G-quadruplex DNA revealed that Sanguinarine and Chelerythrine are effective stabilizers for both antiparallel and parallel G-quadruplex structures. ub.edu In contrast, Chelirubine was found to be a particularly excellent stabilizer of the parallel c-kit21T21 G-quadruplex, demonstrating a higher degree of selectivity for this specific DNA conformation. ub.edu

Spectroscopic studies further underscore the differences. When interacting with DNA, the fluorescence properties of these alkaloids change dramatically, but the nature of these changes is unique to each compound. nih.gov Chelirubine, Sanguirubine, and Macarpine (B1218228) show the most remarkable changes in their emission spectra upon DNA binding. nih.gov The association constants (logK) for their interaction with calf thymus DNA also vary, reflecting their differing binding affinities. nih.gov

Analytical Methodologies for Chelirubine Chloride Research

Chromatographic Quantification in Biological and Botanical Matrices

Chromatographic methods are fundamental for the separation and quantification of chelirubine (B96666) chloride from complex mixtures such as plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):

HPLC-DAD is a robust and widely used method for the simultaneous determination of chelirubine and other related alkaloids in plant species from the Papaveraceae family, such as Sanguinaria canadensis, Macleaya cordata, and Chelidonium majus. researchgate.netmdpi.com This technique allows for the quantification of chelirubine by separating it from other compounds on a reversed-phase column and detecting it based on its characteristic UV absorbance. researchgate.netcore.ac.uktandfonline.com A typical HPLC method involves a C18 or C12 reversed-phase column with a gradient elution system. researchgate.netresearchgate.net The mobile phase often consists of an acidified aqueous solution and an organic solvent like acetonitrile. researchgate.netresearchgate.net Detection is commonly performed at a wavelength of 280 nm, which allows for the sensitive detection of chelirubine and related alkaloids. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for chelirubine using HPLC-DAD have been reported to be in the range of 0.01–0.79 μg/mL and 0.03–3.59 μg/mL, respectively, demonstrating the method's sensitivity. core.ac.uktandfonline.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For enhanced selectivity and sensitivity, especially in complex biological matrices, LC-MS/MS is the preferred method. veedalifesciences.comchromatographyonline.commdpi.comanjs.edu.iq This technique couples the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. veedalifesciences.comchromatographyonline.commdpi.com LC-MS/MS is particularly valuable for quantifying low levels of chelirubine and its metabolites in biological samples. veedalifesciences.comchromatographyonline.commdpi.comnih.govnih.gov The method involves the ionization of the separated compounds and the selection of a specific precursor ion (the molecular ion of chelirubine) which is then fragmented to produce characteristic product ions. By monitoring these specific mass transitions (a technique known as Multiple Reaction Monitoring or MRM), highly selective and sensitive quantification can be achieved. core.ac.uktandfonline.com For instance, in the analysis of benzo[c]phenanthridine (B1199836) alkaloids, the ionized molecule of chelirubine is detected at an m/z of 362.4 [M]+. core.ac.uk

The following table summarizes typical chromatographic conditions used for the analysis of Chelirubine Chloride:

| Parameter | HPLC-DAD | LC-MS/MS |

| Column | Synergi Max-RP C-12, C18 | C18, various |

| Mobile Phase | Acetonitrile and acidified water (e.g., with heptanesulfonic acid or formic acid) | Acetonitrile/Methanol (B129727) and acidified water or buffer |

| Detection | Diode Array Detector (DAD) at ~280 nm | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | N/A | Electrospray Ionization (ESI), positive mode |

| Quantification | External standard calibration | Multiple Reaction Monitoring (MRM) |

Spectroscopic Analysis for Detection and Purity Assessment

Spectroscopic techniques are indispensable for the structural characterization and purity assessment of this compound. tutorchase.com Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy each provide unique and complementary information. tutorchase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of chelirubine. cas.czresearchgate.netcapes.gov.br Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the precise connectivity of atoms within the molecule. researchgate.netcapes.gov.br The chemical shifts and coupling constants of the protons and carbons provide a detailed fingerprint of the molecular structure. researchgate.net For example, the ¹H NMR spectrum of a derivative of chelirubine shows a characteristic singlet for the H-6 proton at 6.20 ppm. cas.cz These detailed spectral data are crucial for confirming the identity of isolated chelirubine and for distinguishing it from its isomers and related alkaloids. cas.czresearchgate.netcapes.gov.br

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a straightforward and effective method for the initial detection and purity assessment of this compound. psu.edumdpi.com The molecule exhibits characteristic absorption maxima in the UV-Vis region due to its extended conjugated system. core.ac.uk The UV spectrum of chelirubine shows a characteristic maximum absorbance wavelength (λmax) which can be used for its identification. core.ac.uktandfonline.com The intensity of the absorption is directly proportional to the concentration, allowing for quantification, although it is less selective than HPLC. tutorchase.com A study on various salts in aqueous solutions showed absorption peaks around 270 nm. psu.edu

Fluorescence Spectroscopy:

Chelirubine exhibits intrinsic fluorescence, a property that can be exploited for its sensitive detection. researchgate.netbiocompare.comresearchgate.net Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. biocompare.com The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. biocompare.com For instance, in the analysis of benzophenanthridine alkaloids, fluorescence detection with excitation at 330 nm and emission at 570 nm has been successfully used. researchgate.net The fluorescence properties of chelirubine can change upon interaction with other molecules, making this technique useful for binding studies. researchgate.net

The following table provides a summary of the spectroscopic data for this compound:

| Technique | Application | Key Findings |

| NMR Spectroscopy | Structural Elucidation, Purity | Provides detailed atomic connectivity and structural information. cas.czresearchgate.netcapes.gov.br |

| UV-Vis Spectroscopy | Detection, Quantification, Purity | Shows characteristic absorption maxima for identification and quantification. core.ac.uktandfonline.com |

| Fluorescence Spectroscopy | Sensitive Detection, Interaction Studies | Offers high sensitivity and selectivity for detection. researchgate.netresearchgate.net |

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique for the identification of this compound and the characterization of its metabolites. thermofisher.comijpras.comresearchgate.net It provides information on the molecular weight and elemental composition of the parent compound and its biotransformation products. ijpras.comnih.gov

High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. ijpras.comnih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

For metabolite profiling, samples from in vitro (e.g., liver microsomes, hepatocytes) or in vivo studies are analyzed, typically using LC-MS/MS. iqvia.comwuxiapptec.comthermofisher.comlcms.cz The data is then processed to identify potential metabolites by looking for mass shifts corresponding to common metabolic transformations such as hydroxylation, demethylation, and glucuronidation. wuxiapptec.comlcms.cz Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions, and the resulting fragmentation patterns are compared to that of the parent drug to confirm the structural relationship and pinpoint the site of modification. ijpras.comthermofisher.com For example, the ionized molecule of chelirubine has been identified with an m/z of 362.4 [M]+. core.ac.uk

Electrochemical Methods for Interaction Studies

Electrochemical methods offer a sensitive and straightforward approach to studying the interactions of this compound with biological targets, such as DNA. nih.govnih.gov These techniques are based on monitoring changes in the electrochemical signals of chelirubine or the target molecule upon binding. nih.gov

Cyclic voltammetry (CV) is a commonly used electrochemical technique for these studies. ekb.egmdpi.comucc.ie It involves scanning the potential of an electrode and measuring the resulting current. ekb.eg When chelirubine interacts with a molecule like DNA, changes in the peak current and potential of its electrochemical signal can be observed. mdpi.com These changes can provide information about the mode and strength of the interaction. nih.govmdpi.com For instance, a decrease in the peak current may indicate the formation of a complex that is less electroactive or has a smaller diffusion coefficient. ekb.eg Electrochemical methods are advantageous due to their high sensitivity, low sample consumption, and relatively simple instrumentation. nih.govtaylorfrancis.com

Therapeutic Potential and Future Research Directions

Chelirubine (B96666) Chloride as a Lead Compound in Pharmaceutical Development

Chelirubine chloride, a quaternary benzophenanthridine alkaloid, has garnered significant attention in pharmaceutical research as a promising lead compound. A lead compound is a chemical compound that exhibits pharmacological or biological activity and serves as a starting point for chemical modifications to enhance potency, selectivity, or pharmacokinetic parameters. wikipedia.org Natural products are a historically rich source of such lead structures, offering a vast chemical diversity and inherent biological friendliness that makes them suitable candidates for drug development. jetir.orgjocpr.com

This compound's potential as a lead compound is rooted in its wide range of demonstrated biological activities, particularly its anticancer properties. researchgate.netnih.gov Research has shown that benzophenanthridine alkaloids can inhibit the growth of various cancer cells, suggesting their potential in the development of new antitumor drugs. researchgate.netnih.gov The complex structure of natural products like chelirubine is often perceived as having an inherent ability to interact with biological molecules, a critical feature for a drug candidate. jetir.org As a member of this class, this compound provides a unique chemical scaffold that can be optimized through medicinal chemistry to develop more effective and targeted therapies. Its demonstrated ability to induce tumor cell toxicity and delay tumor growth in preclinical studies underscores its value as a foundational molecule for further drug discovery programs. nih.gov

Development of Novel Therapeutic Strategies Based on this compound

The therapeutic promise of this compound has spurred the exploration of novel strategies for cancer treatment, leveraging its distinct mechanisms of action. researchgate.netnih.gov A primary anticancer strategy associated with related alkaloids like chelerythrine (B190780) involves the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism as it eliminates malignant cells. Studies have shown that these compounds can trigger apoptosis by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, and activating mitochondrial apoptosis pathways. nih.govnih.gov

Further research has identified several molecular pathways targeted by this class of compounds, which can be exploited for therapeutic benefit. These include cell cycle arrest, prevention of tumor invasion and metastasis, and the induction of autophagy-mediated cell death. nih.gov The development of novel therapeutic strategies could involve using this compound in combination with existing chemotherapeutic agents to enhance efficacy or overcome drug resistance. researchgate.net Another promising avenue is the incorporation of chelirubine into advanced drug delivery systems, such as nanoparticles or liposomes, to improve its solubility, stability, and targeted delivery to tumor sites, thereby maximizing its therapeutic effect while minimizing potential off-target effects. nih.gov

| Mechanism of Action | Description | Therapeutic Implication | References |

|---|---|---|---|

| Induction of Apoptosis | Triggers programmed cell death in cancer cells through mitochondrial pathways and regulation of Bcl-2 family proteins. | Direct elimination of tumor cells. | nih.govnih.gov |

| Cell Cycle Arrest | Halts the proliferation of cancer cells at specific phases of the cell cycle. | Inhibition of tumor growth. | nih.gov |

| Anti-Metastatic Activity | Prevents the invasion and spread of cancer cells to other parts of the body. | Control of cancer progression and dissemination. | nih.gov |

| Autophagy Modulation | Induces autophagy-mediated cell death in tumor cells. | Alternative pathway for cancer cell elimination. | nih.gov |

| PKC/NF-κB Pathway Inhibition | Blocks the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in inflammation and cell proliferation. | Reduction of cancer-promoting inflammation and survival signals. | nih.gov |

Preclinical Research Models and Challenges in Translation

The evaluation of this compound's therapeutic potential relies heavily on a variety of preclinical research models. nih.gov These models are essential for studying the compound's mechanism of action, efficacy, and for identifying potential biomarkers before any consideration for human trials. nih.gov In vitro models, such as cancer cell lines, are fundamental for initial screenings to determine cytotoxicity and to elucidate molecular pathways. nih.gov More complex three-dimensional (3D) culture systems can better mimic the tumor microenvironment. nih.gov

In vivo models are critical for understanding how the compound behaves in a whole biological system. nih.gov These include cell-derived xenografts (CDX), where human cancer cell lines are implanted into immunodeficient mice, and patient-derived xenografts (PDX), which involve implanting tumor fragments from a patient into a mouse. nih.gov Genetically engineered mouse models (GEMMs), which develop spontaneous tumors due to specific genetic alterations, are also invaluable for studying tumor development and response to therapy in the context of an intact immune system. nih.gov

Despite promising results from these preclinical models, the clinical translation of natural compounds like this compound faces significant challenges. researchgate.netecancer.org A major hurdle is understanding the compound's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted by the body. ecancer.org Poor bioavailability and extensive metabolism can limit the concentration of the active compound that reaches the tumor. ecancer.orgnih.gov Furthermore, manufacturing complexities, ensuring consistent quality and large-scale production of a natural product derivative, can be a substantial obstacle. nih.gov Overcoming these challenges requires comprehensive preclinical data to establish a clear biological rationale and to optimize the dose and delivery strategy for potential future clinical trials. ecancer.org

Exploration of Chemical Derivatization for Improved Efficacy and Safety Profiles

To overcome the inherent limitations of a natural lead compound, the exploration of chemical derivatization is a crucial step in drug development. researchgate.netnih.gov This process involves the synthesis of new molecules, or analogs, by making specific structural modifications to the original this compound scaffold. The primary goal is to improve its therapeutic properties, such as enhancing its efficacy against cancer cells, increasing its selectivity for tumor tissue, and improving its pharmacokinetic profile. researchgate.netnih.gov

Structure-activity relationship (SAR) studies are central to this process. rjraap.comchemrxiv.org By synthesizing a series of derivatives and evaluating their biological activity, researchers can identify which parts of the molecule are essential for its anticancer effects and which can be modified to improve its performance. researchgate.net For instance, modifications could be made to alter the compound's solubility or its ability to cross cell membranes. The iminium bond within the core structure of related alkaloids has been identified as a key determinant for biological activity, making it a focal point for chemical modifications. researchgate.net

Strategies for derivatization include the addition or substitution of various functional groups on the benzophenanthridine core. researchgate.net This can lead to the creation of hybrid molecules, where chelirubine is linked to another pharmacologically active moiety to create a new compound with a potentially synergistic or novel mechanism of action. scispace.comnih.gov Through systematic chemical derivatization and subsequent SAR analysis, it is possible to design novel analogs of this compound with a significantly improved therapeutic index for further preclinical development.

| Modification Strategy | Rationale | Desired Outcome | References |

|---|---|---|---|

| Substitution on the Aromatic Rings | To alter electronic properties and steric interactions with the biological target. | Increased binding affinity and potency; enhanced selectivity. | researchgate.netdundee.ac.uk |

| Modification of the N-methyl group | To investigate the role of the quaternary nitrogen in cell uptake and target interaction. | Improved cell permeability and altered biological activity. | researchgate.net |

| Creation of Hybrid Molecules | To combine the mechanism of chelirubine with another anticancer agent in a single molecule. | Synergistic anticancer effects; potential to overcome drug resistance. | scispace.comnih.gov |

| Introduction of Solubilizing Groups | To improve aqueous solubility, which can be a limitation for natural alkaloids. | Enhanced bioavailability and suitability for formulation. | nih.gov |

| Synthesis of Prodrugs | To mask the active part of the molecule until it reaches the target site, where it is then cleaved to release the active drug. | Improved drug delivery to the tumor and reduced systemic toxicity. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Chelirubine Chloride, and how can researchers validate its purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., cyclization or halogenation). Validate purity using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and retention time. Cross-reference with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity . For novel syntheses, include detailed reagent preparation (e.g., molar ratios, solvent systems) and characterize intermediates to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Use UV-Vis spectroscopy to monitor absorbance changes over time at physiological pH ranges (4–9). Pair with Fourier-Transform Infrared (FTIR) spectroscopy to detect functional group degradation. For advanced stability profiling, employ differential scanning calorimetry (DSC) to assess thermal decomposition thresholds . Document environmental controls (temperature, light exposure) to mitigate confounding variables .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables such as cell line specificity, assay conditions (e.g., incubation time, concentration gradients), and solvent effects (e.g., DMSO vs. aqueous buffers). Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Validate findings via orthogonal assays (e.g., enzyme-linked immunosorbent assay [ELISA] alongside fluorescence-based methods) .

Q. What computational strategies can predict this compound’s interaction with non-target proteins, and how can these be experimentally validated?

- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) using crystal structures of non-target proteins from the Protein Data Bank (PDB). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (Ka/Kd) or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with knock-out cell models to assess off-target effects in vivo .

Q. How can researchers reconcile contradictory findings in this compound’s pharmacokinetic profiles between rodent and primate models?

- Methodological Answer : Perform interspecies allometric scaling to adjust for metabolic rate differences. Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution-metabolism-excretion (ADME) pathways. Validate with radiolabeled tracer studies (e.g., ¹⁴C-Chelirubine) to track metabolite formation in both models .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀/LC₅₀ values. Use bootstrapping to estimate confidence intervals for small sample sizes. For reproducibility, publish raw datasets (e.g., via Zenodo or Figshare) alongside standardized metadata (e.g., OECD guidelines for toxicity testing) .

Q. How can researchers ensure experimental reproducibility when scaling this compound synthesis from milligram to gram quantities?